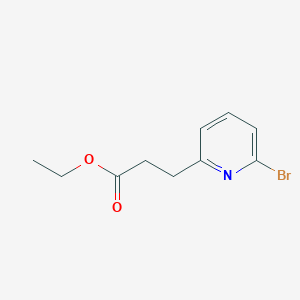
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate
描述
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of thienyl esters It is characterized by the presence of a thienyl ring substituted with a chlorine atom and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chloro-2-thienyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-2-thienyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ethyl 3-(3-chloro-2-thienyl)-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles, leading to a variety of substituted thienyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of thienyl derivatives with different functional groups.
科学研究应用
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which ethyl 3-(3-chloro-2-thienyl)-3-oxopropanoate exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzyme-catalyzed reactions. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors.
相似化合物的比较
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate can be compared with other thienyl esters and related compounds:
Ethyl 3-(2-thienyl)-3-oxopropanoate: Lacks the chlorine substituent, which can affect its reactivity and applications.
Methyl 3-(3-chloro-2-thienyl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in physical properties and reactivity.
3-(3-chloro-2-thienyl)-3-oxopropanoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of the ester.
The uniqueness of ethyl 3-(3-chloro-2-thienyl)-3-oxopropanoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H9ClO3S |
|---|---|
分子量 |
232.68 g/mol |
IUPAC 名称 |
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H9ClO3S/c1-2-13-8(12)5-7(11)9-6(10)3-4-14-9/h3-4H,2,5H2,1H3 |
InChI 键 |
PHNJTBAZKIUEOQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1=C(C=CS1)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(2,3-Dimethylphenyl)methyl]oxirane](/img/structure/B8600186.png)


